molecular formula C10H17N3 B13079523 4-Methyl-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine

4-Methyl-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13079523
M. Wt: 179.26 g/mol
InChI Key: YRDKTSLSIQFKPN-UHFFFAOYSA-N
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Description

4-Methyl-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 3-amine group, a 4-methyl substituent on the pyrazole ring, and a branched alkyl chain at the N1 position. The (1-methylcyclobutyl)methyl group introduces steric bulk and moderate lipophilicity, distinguishing it from simpler alkyl or aryl-substituted analogs.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

4-methyl-1-[(1-methylcyclobutyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-8-6-13(12-9(8)11)7-10(2)4-3-5-10/h6H,3-5,7H2,1-2H3,(H2,11,12)

InChI Key

YRDKTSLSIQFKPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2(CCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine involves several steps. One common method includes the reaction of methylenecyclobutane with acetonitrile to form 1-Methylcyclobutanamine . This intermediate is then reacted with appropriate reagents to form the final product.

Industrial Production Methods

The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common for quality control .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .

Scientific Research Applications

Medicinal Chemistry

4-Methyl-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine has shown promise in drug development, particularly as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar pyrazole structures exhibit significant biological activity, making this compound a candidate for further investigation.

Case Study : A study explored the synthesis of pyrazole derivatives and their effects on inflammation pathways. The results indicated that modifications to the pyrazole ring could enhance anti-inflammatory activity, suggesting that this compound may possess similar properties due to its structural features .

Agricultural Science

In agricultural applications, compounds like this compound are being studied for their potential as herbicides or fungicides. The ability of pyrazole derivatives to inhibit specific enzymes in plant pathogens makes them suitable candidates for developing new agrochemicals.

Research Findings : A recent investigation into the herbicidal activity of novel pyrazole derivatives highlighted the effectiveness of these compounds in inhibiting weed growth, thereby improving crop yields. The structural similarity of this compound suggests it may have similar efficacy .

Materials Science

In materials science, the compound's unique structure allows it to be used in synthesizing advanced materials, including polymers and coatings. Its ability to form stable bonds with various substrates makes it valuable for creating durable materials with specific properties.

Example Application : Researchers have developed polymer composites incorporating pyrazole derivatives that exhibit enhanced thermal stability and mechanical strength. The incorporation of this compound into these composites could further improve their performance characteristics .

Summary Table of Applications

FieldApplicationKey Findings
Medicinal ChemistryAnti-inflammatory and analgesic agentPotential for enhanced biological activity
Agricultural ScienceHerbicides and fungicidesEffective in inhibiting weed growth
Materials ScienceAdvanced materials and coatingsImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Variations and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at N1 Position Key Features Purity (%) Reference
4-Methyl-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine C10H17N3 179.26* (1-Methylcyclobutyl)methyl Branched alkyl, moderate lipophilicity N/A
4-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine C12H15N3 201.27 Phenylethyl Aromatic, π-π interaction potential 95
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine C10H9ClFN3 225.66 Halogenated aryl Electron-withdrawing, polar >95
4-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine C6H8F3N3 179.15 Trifluoroethyl High electronegativity, metabolic stability N/A
1-[(4-Bromophenyl)methyl]-1H-pyrazol-3-amine C10H10BrN3 252.11 Bromophenylmethyl Heavy atom, potential halogen bonding N/A
1-(2-(Diethylamino)ethyl)-4-methyl-1H-pyrazol-3-amine C10H20N4 196.29 Diethylaminoethyl Basic side chain, solubility enhancer N/A

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: The (1-methylcyclobutyl)methyl group in the target compound provides steric hindrance and lipophilicity intermediate between alkyl (e.g., trifluoroethyl) and aromatic (e.g., phenylethyl) analogs . Halogenated derivatives (e.g., bromophenylmethyl, chlorofluorophenylmethyl) exhibit increased molecular weight and polarity, which may enhance binding specificity in biological targets . Trifluoroethyl and diethylaminoethyl groups introduce electronic or solubility-modifying properties, relevant for pharmacokinetic optimization .
  • Synthesis and Purity: Yields for pyrazole derivatives vary widely. For example, a cyclopropylamine analog was synthesized in 17.9% yield via copper-catalyzed coupling (), while other compounds report purities ≥95% .

Biological Activity

4-Methyl-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including interactions with molecular targets, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10_{10}H17_{17}N3_3
  • Molecular Weight : 179.26 g/mol
  • CAS Number : 1466152-08-8

Biological Activity Overview

Preliminary studies indicate that this compound may interact with specific molecular targets, potentially modulating enzyme activity or receptor functions. The following sections detail its interactions and effects based on available research.

Target Interactions

Research has shown that compounds within the pyrazole class can exhibit various biological activities, including:

  • Inhibition of Protein Kinases : Some pyrazole derivatives have been identified as inhibitors of protein kinases, which are crucial in cancer signaling pathways. This suggests that this compound may also possess similar inhibitory properties .

Pharmacological Effects

The pharmacological effects of this compound are currently under investigation. Potential activities include:

  • Antitumor Activity : Similar compounds have demonstrated efficacy in inhibiting tumor growth in xenograft models, indicating that this compound could be explored for cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. The unique cyclobutyl group and methyl substitution in this compound may enhance its binding affinity to target proteins compared to other pyrazole derivatives.

Compound NameMolecular FormulaUnique Features
4-Methyl-1-cyclopentyl-1H-pyrazol-3-amineC9_9H14_{14}N3_3Methyl group instead of cyclobutyl
5-Bromo-1H-pyrazoleC3_3H3_3BrN2_2Simpler structure without cyclobutyl
4-Amino-1-cyclopentylpyrazolo[3,4-d]pyrimidineC10_{10}H12_{12}N4_4Contains an amino group and pyrimidine

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